

In-Depth Technical Guide to 3-Methoxycatechol

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Compound of Interest

Compound Name: 3-Methoxycatechol

Cat. No.: B1210430

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **3-Methoxycatechol**, a versatile organic compound with significant biological activities. This document details its chemical synonyms, quantitative properties, relevant experimental protocols, and associated signaling pathways.

Synonyms and Identifiers

3-Methoxycatechol is known by a variety of names across different chemical databases and commercial suppliers. A comprehensive list of these synonyms and identifiers is provided in Table 1 for clear reference.

Table 1: Synonyms and Identifiers for **3-Methoxycatechol**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

| Category | Synonym/Identifier |
|---------------------------|---|
| IUPAC Name | 3-methoxybenzene-1,2-diol |
| Common Names | 3-Methoxycatechol, 3-Methoxypyrocatechol, 2,3-Dihydroxyanisole, 1,2-Dihydroxy-3-methoxybenzene, 6-Methoxycatechol, Pyrogallol 1-methyl ether, Pyrogallol 1-monomethyl ether |
| CAS Number | 934-00-9 |
| EC Number | 213-276-4 |
| PubChem CID | 13622 |
| Beilstein Registry Number | 1909165 |
| MDL Number | MFCD00002191 |
| UNII | IC13U5393C |
| ChEBI ID | CHEBI:141700 |
| NSC Number | NSC-66525 |

Quantitative Data

The key physicochemical and biological properties of **3-Methoxycatechol** are summarized in Table 2.

Table 2: Physicochemical and Biological Properties of **3-Methoxycatechol**

| Property | Value | Source |
|--|--|---------|
| Molecular Formula | C ₇ H ₈ O ₃ | [1][12] |
| Molecular Weight | 140.14 g/mol | [4][5] |
| Melting Point | 38-43 °C | [4] |
| Boiling Point | 146-147 °C at 15 mmHg | [4] |
| GPR35 Agonist Activity (EC ₅₀) | 147 µM (in HT-29 cells) | |

Experimental Protocols

This section provides detailed methodologies for key experiments involving **3-Methoxycatechol**.

Protocol 1: GPR35 Agonist Activity Assessment using PathHunter® β-Arrestin Recruitment Assay

This protocol outlines the steps to measure the agonist activity of **3-Methoxycatechol** on the G protein-coupled receptor 35 (GPR35) using a β-arrestin recruitment assay. The PathHunter® assay is based on enzyme fragment complementation (EFC) technology.

Materials:

- PathHunter® CHO-K1 GPR35 β-Arrestin cell line
- Cell culture medium (e.g., DMEM with 10% FBS)
- **3-Methoxycatechol** stock solution (in DMSO)
- Reference GPR35 agonist (e.g., Zaprinast)
- PathHunter® Detection Reagents
- 96-well or 384-well white, clear-bottom assay plates
- Plate reader with chemiluminescence detection capabilities

Procedure:

- Cell Seeding:
 - Culture PathHunter® CHO-K1 GPR35 β -Arrestin cells according to the supplier's instructions.
 - Harvest and resuspend cells in the appropriate assay medium.
 - Seed the cells into the assay plate at a predetermined optimal density.
 - Incubate the plate at 37°C in a humidified CO₂ incubator overnight.
- Compound Preparation:
 - Prepare serial dilutions of **3-Methoxycatechol** and the reference agonist in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Compound Addition:
 - Carefully remove the culture medium from the cell plate.
 - Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with DMSO) and a positive control (reference agonist).
- Incubation:
 - Incubate the plate at 37°C for 90 minutes.
- Detection:
 - Allow the PathHunter® Detection Reagents to equilibrate to room temperature.
 - Add the detection reagent to each well according to the manufacturer's protocol.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:

- Measure the chemiluminescent signal using a plate reader.
- Data Analysis:
 - Subtract the background signal (vehicle control) from all measurements.
 - Normalize the data to the response of the reference agonist (100% activation).
 - Plot the normalized response against the logarithm of the **3-Methoxycatechol** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Enzymatic Conversion of 3-Methoxycatechol to Purpurogallin

This protocol describes a two-step, one-pot enzymatic conversion of **3-Methoxycatechol** to purpurogallin using whole-cell biocatalysts. The first step involves the demethylation of **3-Methoxycatechol** to pyrogallol by *E. coli* expressing the P450 enzyme GcoAB. The second step is the oxidation of pyrogallol to purpurogallin by *E. coli* expressing the laccase CueO.^[7]
^[14]

Materials:

- *E. coli* BL21(DE3) cells harboring the plasmid for GcoAB expression.
- *E. coli* BL21(DE3) cells harboring the plasmid for CueO expression.
- Luria-Bertani (LB) medium with appropriate antibiotics.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- **3-Methoxycatechol**.
- Phosphate buffer (pH 7.5 for demethylation, pH 5.0 for oxidation).
- CuCl₂.

- HPLC system for product analysis.

Procedure:

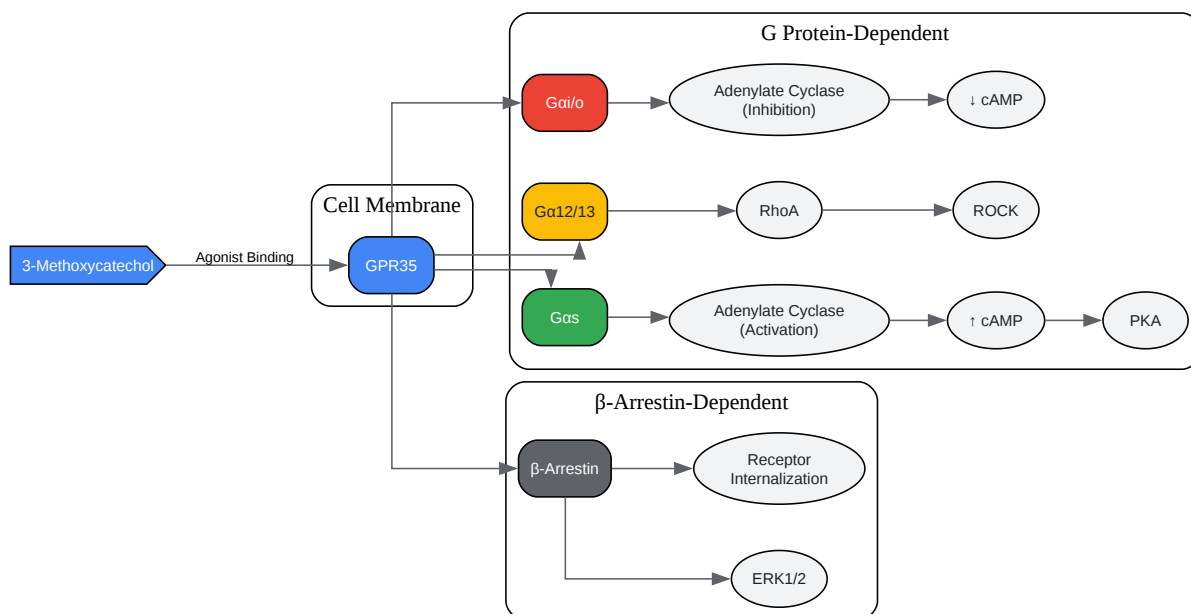
- Preparation of Biocatalysts:
 - Inoculate separate cultures of E. coli expressing GcoAB and E. coli expressing CueO in LB medium with the respective antibiotics.
 - Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
 - Continue to culture the cells at a lower temperature (e.g., 18°C) overnight.
 - Harvest the cells by centrifugation and wash them with the appropriate buffer.
- Demethylation of **3-Methoxycatechol**:
 - Resuspend the GcoAB-expressing E. coli cells in phosphate buffer (pH 7.5).
 - Add **3-Methoxycatechol** to the cell suspension (e.g., to a final concentration of 5 mM).
 - Incubate the reaction mixture at 30°C with shaking. Monitor the conversion of **3-Methoxycatechol** to pyrogallol by HPLC.
- Oxidation to Purpurogallin:
 - Once the demethylation is complete, adjust the pH of the reaction mixture to 5.0.
 - Add the CueO-expressing E. coli cells to the reaction mixture.
 - Add CuCl₂ to a final concentration of 1 mM to induce laccase activity.
 - Continue the incubation at 37°C with shaking. Monitor the formation of purpurogallin by HPLC.
- Product Analysis:

- At different time points, take aliquots of the reaction mixture.
- Centrifuge to remove the cells and filter the supernatant.
- Analyze the supernatant by HPLC to quantify the concentrations of **3-Methoxycatechol**, pyrogallol, and purpurogallin.

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway

3-Methoxycatechol acts as an agonist for GPR35, a G protein-coupled receptor. Upon activation, GPR35 can initiate downstream signaling through multiple pathways, including G protein-dependent and β -arrestin-mediated pathways. The specific signaling cascade can be cell-type dependent.[\[2\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

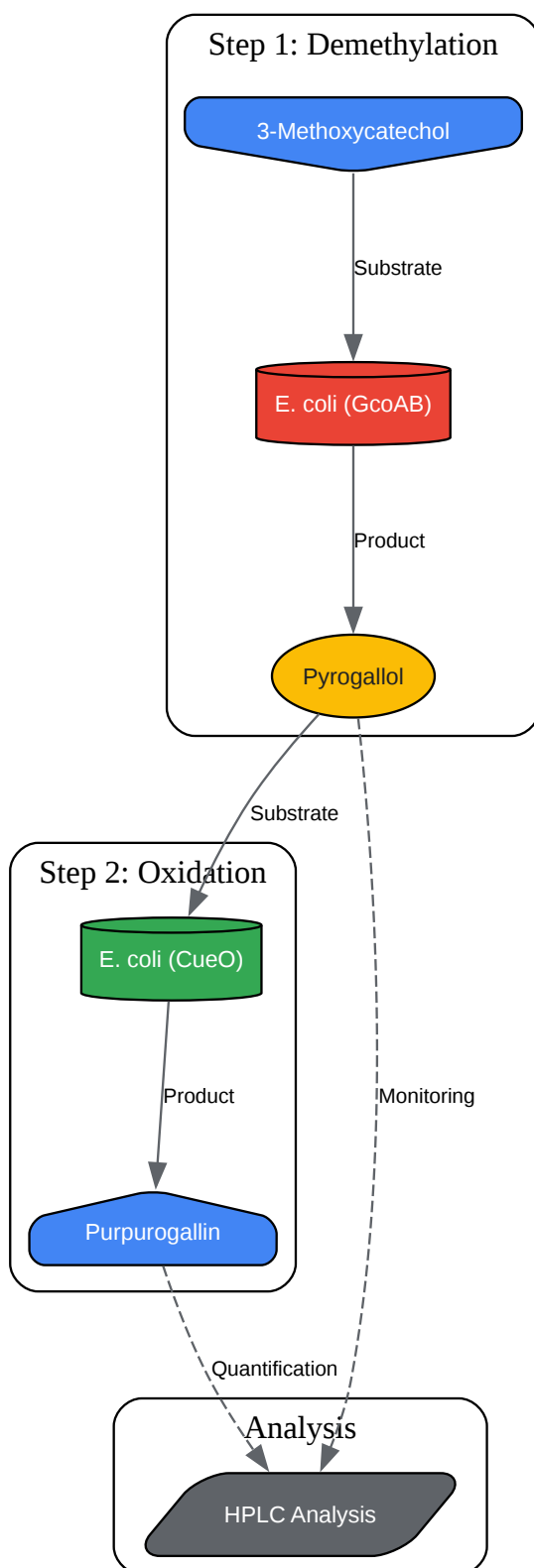


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Caption: GPR35 Signaling Cascade initiated by **3-Methoxycatechol**.

Experimental Workflow: Enzymatic Synthesis of Purpurogallin

The following diagram illustrates the workflow for the two-step enzymatic synthesis of purpurogallin from **3-Methoxycatechol**.



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Caption: Workflow for purpurogallin synthesis from **3-Methoxycatechol**.

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